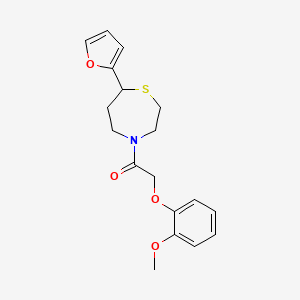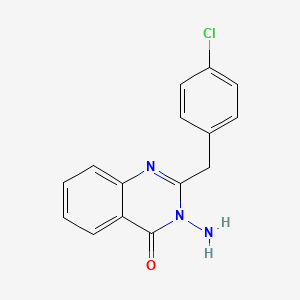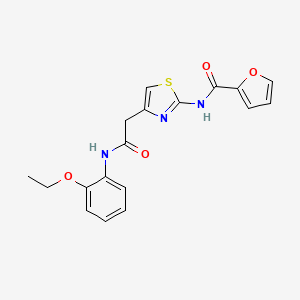
Bis(2-fluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-fluorophenyl)methanol: is an organic compound characterized by the presence of two fluorine atoms attached to phenyl rings, which are in turn connected to a central methanol group
Mechanism of Action
Target of Action
Bis(2-fluorophenyl)methanol is a chemical compound that primarily targets organic molecules. It participates in nucleophilic substitution reactions, allowing for the introduction of the this compound moiety into target molecules .
Mode of Action
The interaction of this compound with its targets involves the modification of organic molecules. This enables the creation of diverse chemical structures . The compound’s mode of action is primarily through the process of nucleophilic substitution .
Biochemical Pathways
It is known that the compound can cause modifications in organic molecules, potentially affecting various biochemical pathways .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific organic molecules it targets. By introducing the this compound moiety into these molecules, the compound can significantly alter their structure and function .
Biochemical Analysis
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that similar compounds can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-fluorophenyl)methanol can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromofluorobenzene with butane, lithium derivative, and ethyl formate . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar starting materials and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and cost-effectiveness, incorporating advanced techniques such as continuous flow reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions: Bis(2-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or organolithium compounds in the presence of suitable solvents.
Major Products:
Oxidation: Formation of bis(2-fluorophenyl)ketone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives with different functional groups.
Scientific Research Applications
Chemistry: Bis(2-fluorophenyl)methanol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a precursor in the synthesis of pharmaceutical agents. Its fluorinated structure can improve the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its incorporation into polymers and resins can enhance their thermal and chemical resistance.
Comparison with Similar Compounds
Bis(4-fluorophenyl)methanol: Similar in structure but with fluorine atoms at the para position.
Bis(3-fluorophenyl)methanol: Another isomer with fluorine atoms at the meta position, used in different synthetic applications.
Uniqueness: Bis(2-fluorophenyl)methanol is unique due to the ortho positioning of the fluorine atoms, which can significantly influence its chemical behavior and reactivity compared to its isomers. This positioning can lead to different steric and electronic effects, making it suitable for specific applications where other isomers may not be as effective.
Properties
IUPAC Name |
bis(2-fluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,13,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWHHGVNDORBNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=CC=C2F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(butane-1-sulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B2628083.png)


![7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2628090.png)

![1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2628093.png)
![6-(4-Fluorophenyl)-2-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2628094.png)
![Tert-butyl N-[3-bromo-2-chloro-6-fluoro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]-N-(3-bromo-2-chloro-6-fluorophenyl)carbamate](/img/new.no-structure.jpg)
![4-ETHOXY-3-[(FURAN-2-YLMETHYL)AMINO]-4-OXOBUTANOIC ACID](/img/structure/B2628097.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2628098.png)
![N-phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2628099.png)

![[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methanamine;dihydrochloride](/img/structure/B2628103.png)

